molecular formula C10H15Cl2NO2S B3322698 (+)-2,10-(3,3-Dichlorocamphorsultam) CAS No. 151556-57-9

(+)-2,10-(3,3-Dichlorocamphorsultam)

Cat. No.: B3322698
CAS No.: 151556-57-9
M. Wt: 284.2 g/mol
InChI Key: GIVOSROXPRXLJK-ACLDMZEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-2,10-(3,3-Dichlorocamphorsultam) is a chiral organosulfur compound that has gained attention in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a camphor skeleton substituted with dichloro and sultam groups, which impart distinct chemical properties.

Scientific Research Applications

(+)-2,10-(3,3-Dichlorocamphorsultam) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,10-(3,3-Dichlorocamphorsultam) typically involves the reaction of camphor derivatives with chlorinating agents and sultam precursors. One common method includes the chlorination of camphor followed by the introduction of the sultam group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of (+)-2,10-(3,3-Dichlorocamphorsultam) may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-2,10-(3,3-Dichlorocamphorsultam) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+)-2,10-(3,3-Dichlorocamphorsultam), each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of (+)-2,10-(3,3-Dichlorocamphorsultam) involves its interaction with molecular targets through its reactive functional groups. The dichloro and sultam groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The camphor skeleton provides a rigid framework that can influence the spatial orientation of these interactions, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichlorobenzidine: An organic compound with similar dichloro substitution but different structural framework.

    3,3’-Dichloro-4,4’-diaminodiphenylmethane: Shares the dichloro groups but has a different core structure and applications.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone compound with dichloro substitution, used primarily as an oxidizing agent.

Uniqueness

(+)-2,10-(3,3-Dichlorocamphorsultam) is unique due to its chiral camphor skeleton combined with dichloro and sultam groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in asymmetric synthesis and as a biochemical probe, distinguishing it from other dichloro-substituted compounds.

Properties

IUPAC Name

(1S,5S,7S)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVOSROXPRXLJK-ACLDMZEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 2
(+)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 3
(+)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 4
(+)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 5
(+)-2,10-(3,3-Dichlorocamphorsultam)
Reactant of Route 6
(+)-2,10-(3,3-Dichlorocamphorsultam)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.